molecular formula C19H15ClN4O3 B357640 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile CAS No. 903856-56-4

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile

カタログ番号 B357640
CAS番号: 903856-56-4
分子量: 382.8g/mol
InChIキー: FZDAMUJPMHRSGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile, also known as CBP-307, is a novel small molecule drug candidate that has gained significant attention in the scientific community due to its potential therapeutic applications. CBP-307 is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP).

作用機序

The mechanism of action of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile involves the inhibition of PDE4, which is responsible for the hydrolysis of cAMP. By inhibiting PDE4, this compound increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC). PKA and EPAC modulate various cellular processes, including inflammation, immune response, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in preclinical models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. In these models, this compound was able to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-17. This compound has also been shown to have immunomodulatory effects, as it was able to reduce the activation of T cells and the production of autoantibodies in preclinical models of autoimmune diseases. Additionally, this compound has been shown to have antiproliferative effects in cancer cell lines, suggesting its potential as an anticancer agent.

実験室実験の利点と制限

One of the main advantages of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is its high selectivity for the PDE4D subtype, which reduces the risk of off-target effects. Additionally, this compound has been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising drug candidate for clinical development. However, one of the limitations of this compound is its potential for adverse effects, such as nausea, vomiting, and diarrhea. Further studies are needed to evaluate the safety and tolerability of this compound in humans.

将来の方向性

For 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile research include the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers for patient selection, and the investigation of its potential as an anticancer agent. Additionally, the development of novel PDE4 inhibitors with improved selectivity and safety profiles may lead to the discovery of more effective treatments for inflammatory and autoimmune diseases.

合成法

The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile involves the reaction of 3-chlorobenzoyl chloride with piperazine, followed by the reaction of the resulting compound with furan-2-carboxylic acid and 4,5-dicyanoimidazole. The final product is obtained after purification by column chromatography. The synthesis of this compound has been described in detail in a patent application filed by the drug's developers.

科学的研究の応用

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has been primarily investigated for its potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases. PDE4 inhibitors have been shown to have anti-inflammatory effects by increasing the intracellular levels of cAMP, which in turn downregulates the production of pro-inflammatory cytokines. This compound has been shown to be a potent and selective inhibitor of PDE4, with a higher affinity for the PDE4D subtype. Studies have demonstrated the efficacy of this compound in preclinical models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis.

特性

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c20-14-4-1-3-13(11-14)18(25)23-6-8-24(9-7-23)19-15(12-21)22-17(27-19)16-5-2-10-26-16/h1-5,10-11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDAMUJPMHRSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。